

# Methodologies for Rezafungin Acetate Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies employed in the clinical development of **rezafungin acetate**, a next-generation echinocandin antifungal agent. The protocols are based on the pivotal Phase 2 (STRIVE) and Phase 3 (ReSTORE and ReSPECT) clinical trials, which evaluated the efficacy, safety, and pharmacokinetics of rezafungin for the treatment and prevention of invasive fungal diseases.

## Introduction to Rezafungin

Rezafungin is a novel, long-acting echinocandin developed for the treatment of candidemia and invasive candidiasis, as well as for the prevention of invasive fungal diseases in high-risk patients.[1][2][3] Its extended half-life allows for a once-weekly intravenous dosing regimen, offering a potential advantage over the daily infusions required for other echinocandins.[4][5] The mechanism of action for echinocandins involves the inhibition of 1,3- $\beta$ -D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.

# Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

The following diagram illustrates the simplified signaling pathway of echinocandins.





Click to download full resolution via product page

Caption: Simplified pathway of rezafungin's antifungal activity.

## **Clinical Trial Methodologies**

The clinical development of rezafungin has progressed through several key phases, each with specific objectives and methodologies.



Click to download full resolution via product page

Caption: Logical progression of rezafungin clinical trials.

# Phase 2 STRIVE Trial (NCT02734862) Protocol

The STRIVE trial was a randomized, double-blind study to evaluate the safety and efficacy of two dosing regimens of rezafungin compared to caspofungin in patients with candidemia and/or invasive candidiasis.



#### **Experimental Workflow:**



Click to download full resolution via product page

Caption: Workflow of the Phase 2 STRIVE clinical trial.

#### **Inclusion Criteria:**

- Adults (≥18 years) with systemic signs of infection.
- Mycological confirmation of candidemia or invasive candidiasis from a normally sterile site within 96 hours before randomization.

#### **Exclusion Criteria:**



- Prosthetic joint infections, septic arthritis, central nervous system (CNS) infections, or endocular infections.
- Neutropenia.
- Significant liver impairment (Child-Pugh >9).

#### **Dosing Regimens:**

- Group 1: Intravenous (IV) rezafungin 400 mg once weekly.
- Group 2: IV rezafungin 400 mg on week 1, followed by 200 mg once weekly.
- Comparator: IV caspofungin 70 mg loading dose on day 1, followed by 50 mg daily.
- Treatment duration was for a maximum of four weeks.

#### **Endpoints:**

- Primary: Overall cure at day 14, defined as resolution of signs of candidemia/invasive candidiasis and mycological eradication.
- Secondary: Investigator-assessed clinical response at day 14, 30-day all-cause mortality, and time to negative blood culture.

### Phase 3 ReSTORE Trial (NCT03667690) Protocol

The ReSTORE trial was a global, multicenter, double-blind, double-dummy, randomized, non-inferiority trial comparing the efficacy and safety of once-weekly rezafungin to once-daily caspofungin in patients with candidemia and/or invasive candidiasis.

#### **Experimental Workflow:**





Click to download full resolution via product page

Caption: Workflow of the Phase 3 ReSTORE clinical trial.

#### **Inclusion Criteria:**

 Adults (≥18 years) with systemic signs and mycological confirmation of candidemia or invasive candidiasis.

#### **Dosing Regimens:**

Rezafungin Arm: IV rezafungin 400 mg on week 1, followed by 200 mg once weekly for a
total of two to four doses. Patients also received a daily placebo infusion to maintain the
blind.



 Caspofungin Arm: IV caspofungin 70 mg loading dose on day 1, followed by 50 mg daily for up to 4 weeks. Patients also received a weekly placebo infusion. An optional step-down to oral fluconazole was permitted in the caspofungin arm.

#### **Endpoints:**

- Primary (FDA): 30-day all-cause mortality with a non-inferiority margin of 20%.
- Primary (EMA): Global cure at day 14 (consisting of clinical cure, radiological cure, and mycological eradication) with a non-inferiority margin of 20%.
- Exploratory: Early efficacy, including mycological eradication and global cure at Day 5.

## Phase 3 ReSPECT Trial (NCT04368559) Protocol

The ReSPECT trial is a global, randomized, double-blind, controlled pivotal Phase 3 trial designed to evaluate rezafungin for the prevention of invasive fungal disease in adults undergoing allogeneic blood and marrow transplantation (BMT).

#### Study Design:

- Population: Adults undergoing allogeneic BMT.
- Intervention: Once-weekly IV rezafungin.
- Comparator: Standard antimicrobial regimen, which may include fluconazole or posaconazole, and trimethoprim-sulfamethoxazole.
- Primary Endpoint: Fungal-free survival at 90 days.
- Objective: To determine if rezafungin is safe and efficacious in preventing invasive fungal diseases caused by Candida, Aspergillus, and Pneumocystis.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from the STRIVE and ReSTORE clinical trials.



## **Pharmacokinetic Parameters of Rezafungin**

A population pharmacokinetic (PPK) model was developed using data from Phase 1, 2, and 3 studies. The data was best described by a three- or four-compartment model with linear elimination.

| Parameter                   | Value        | Source |
|-----------------------------|--------------|--------|
| Half-life                   | ~152 hours   |        |
| Mean Clearance              | 0.35 L/hour  | -      |
| Mean Volume of Distribution | 67 L         |        |
| Mean Cmax (Day 1)           | 19.2 mcg/mL  | -      |
| Mean AUC 0-168 (Day 1)      | 827 mcg*h/mL |        |

# **Efficacy Outcomes**

Table 1: Efficacy Results from the Phase 2 STRIVE Trial

| Endpoint                                            | Rezafungin 400 mg | Rezafungin 400/200<br>mg | Caspofungin |
|-----------------------------------------------------|-------------------|--------------------------|-------------|
| Overall Cure at Day<br>14                           | 60.5%             | 76.1%                    | 67.2%       |
| Investigator-Assessed<br>Clinical Cure at Day<br>14 | 69.7%             | 80.4%                    | 70.5%       |
| 30-Day All-Cause<br>Mortality                       | 15.8%             | 4.4%                     | 13.1%       |

Table 2: Efficacy Results from the Phase 3 ReSTORE Trial



| Endpoint                      | Rezafungin | Caspofungin | Treatment<br>Difference (95% CI) |
|-------------------------------|------------|-------------|----------------------------------|
| Global Cure at Day 14         | 59%        | 61%         | -1.1% (-14.9 to 12.7)            |
| 30-Day All-Cause<br>Mortality | 24%        | 21%         | 2.4% (-9.7 to 14.4)              |

Table 3: Pooled Efficacy Data from STRIVE and ReSTORE (mITT Population)

| Endpoint                            | Rezafungin (n=139) | Caspofungin<br>(n=155) | Weighted<br>Treatment<br>Difference (95% CI) |
|-------------------------------------|--------------------|------------------------|----------------------------------------------|
| 30-Day All-Cause<br>Mortality       | 19%                | 19%                    | -1.5% (-10.7 to 7.7)                         |
| Mycological<br>Eradication by Day 5 | 73%                | 65%                    | 10.0% (-0.3 to 20.4)                         |

## **Safety Outcomes**

Across the clinical trials, rezafungin demonstrated a safety profile similar to caspofungin.

Table 4: Key Safety Findings

| Event                         | Rezafungin           | Caspofungin          | Trial   |
|-------------------------------|----------------------|----------------------|---------|
| Serious Adverse<br>Events     | 53.3%                | 53.7%                | ReSTORE |
| Most Common<br>Adverse Events | Pyrexia, hypokalemia | Pyrexia, hypokalemia | ReSTORE |

## Conclusion

The clinical trial methodologies for **rezafungin acetate** have been robust, following a logical progression from early-phase safety and pharmacokinetic studies to large-scale, randomized,



controlled Phase 3 trials. The STRIVE and ReSTORE trials have provided substantial evidence for the efficacy and safety of a once-weekly rezafungin regimen for the treatment of candidemia and invasive candidiasis, demonstrating non-inferiority to the standard-of-care daily echinocandin, caspofungin. The ongoing ReSPECT trial will further elucidate the role of rezafungin in the prevention of invasive fungal diseases in a high-risk population. These detailed protocols and the summarized data serve as a valuable resource for researchers and drug development professionals in the field of infectious diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cidara.com [cidara.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. cidara.com [cidara.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Methodologies for Rezafungin Acetate Clinical Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824331#methodologies-for-rezafungin-acetate-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com